molecular formula C21H23NO B3484538 (2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B3484538
M. Wt: 305.4 g/mol
InChI Key: FEWVXAXUJHNMPA-FMIVXFBMSA-N
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Description

(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydroisoquinoline-2(1H)-one and 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound’s structure allows it to interact with cellular components, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.

    Isoquinolines: Compounds containing the isoquinoline moiety, known for their pharmacological activities.

Uniqueness: (2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is unique due to the presence of both the isoquinoline and chalcone moieties in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-16(2)18-10-7-17(8-11-18)9-12-21(23)22-14-13-19-5-3-4-6-20(19)15-22/h3-12,16H,13-15H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWVXAXUJHNMPA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Reactant of Route 6
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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